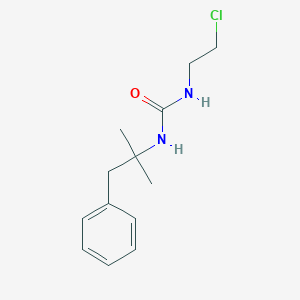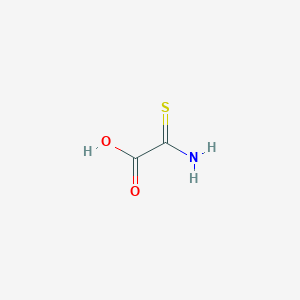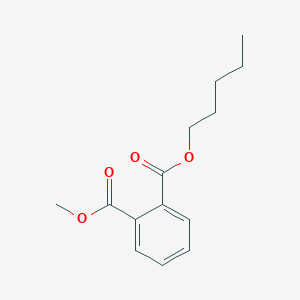
Tetrahexadecylphosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahexadecylphosphanium iodide is a quaternary phosphonium salt, characterized by the presence of a phosphorus atom bonded to four hexadecyl groups and an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexadecylphosphanium iodide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of hexadecylphosphine with hexadecyl iodide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Tetrahexadecylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like chloride, bromide, or cyanide can be used in substitution reactions, typically under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学的研究の応用
Tetrahexadecylphosphanium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic phases.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
作用機序
The mechanism of action of tetrahexadecylphosphanium iodide involves its interaction with biological membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.
類似化合物との比較
Similar Compounds
Tetraphenylphosphonium iodide: Another quaternary phosphonium salt with phenyl groups instead of hexadecyl groups.
Tetrabutylphosphonium iodide: Contains butyl groups and is used in similar applications as a phase-transfer catalyst.
Uniqueness
Tetrahexadecylphosphanium iodide is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its ability to interact with lipid membranes, making it more effective in applications such as antimicrobial agents and surfactants compared to its shorter-chain analogs.
特性
CAS番号 |
37165-83-6 |
|---|---|
分子式 |
C64H132IP |
分子量 |
1059.6 g/mol |
IUPAC名 |
tetrahexadecylphosphanium;iodide |
InChI |
InChI=1S/C64H132P.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
CPCVIOJKUNZLDV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[P+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)


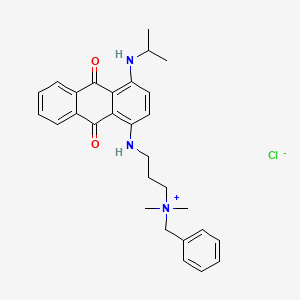
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
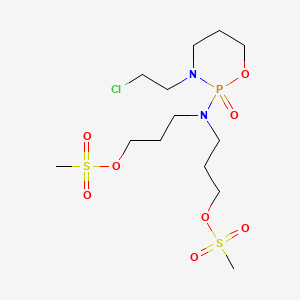
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
